3-(2-Methoxyphenyl)propanal

Lipophilicity Structure-Activity Relationship Fragrance Formulation

3-(2-Methoxyphenyl)propanal (CAS 33538-83-9), also referred to as benzenepropanal, 2-methoxy-, is an aromatic aldehyde belonging to the class of methoxy-substituted phenylpropanals. Its molecular formula is C10H12O2 with a molecular weight of 164.20 g/mol.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 33538-83-9
Cat. No. B1581003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)propanal
CAS33538-83-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC=O
InChIInChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3
InChIKeyFIMNMFRUQUMXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)propanal (CAS 33538-83-9): Ortho-Methoxy Regioisomer for Fragrance and Synthetic Applications


3-(2-Methoxyphenyl)propanal (CAS 33538-83-9), also referred to as benzenepropanal, 2-methoxy-, is an aromatic aldehyde belonging to the class of methoxy-substituted phenylpropanals. Its molecular formula is C10H12O2 with a molecular weight of 164.20 g/mol . The compound features a three-carbon aliphatic chain terminating in an aldehyde group, attached to a benzene ring bearing a methoxy substituent at the ortho position. This ortho-methoxy arrangement distinguishes it from its para-substituted isomer and other phenylpropanal analogs, conferring unique physicochemical properties relevant to fragrance formulation and organic synthesis [1]. It is widely employed as a fragrance ingredient in perfumery and cosmetics, as well as an intermediate in the synthesis of more complex organic molecules .

Why 3-(2-Methoxyphenyl)propanal (CAS 33538-83-9) Cannot Be Replaced by Generic Analogs


Substituting 3-(2-methoxyphenyl)propanal with seemingly similar phenylpropanal analogs—such as its para-methoxy isomer (CAS 20401-88-1), unsubstituted hydrocinnamaldehyde (CAS 104-53-0), or the unsaturated 2-methoxycinnamaldehyde (CAS 1504-74-1)—introduces measurable deviations in critical performance parameters. Differences in regioisomeric substitution (ortho vs. para) alter lipophilicity (logP), boiling point, and odor profile, directly impacting volatility, substantivity, and olfactory character in fragrance applications [1][2]. Furthermore, the aldehyde group's reactivity and the compound's stability profile dictate specific storage and handling requirements that are not interchangeable with structurally related analogs . The quantitative evidence presented below substantiates that generic substitution risks compromised formulation performance, altered synthetic outcomes, and potential stability failures.

Quantitative Differentiation of 3-(2-Methoxyphenyl)propanal (CAS 33538-83-9) from Key Comparators


Ortho-Substitution Reduces Lipophilicity by ~0.7 logP Units Relative to Para-Methoxy Analog

The ortho-methoxy substitution in 3-(2-methoxyphenyl)propanal results in a calculated logP of 1.83–2.10 [1], which is approximately 0.4–0.7 logP units lower than the reported logP of 2.5 for the para-methoxy analog, para-anisyl propanal (CAS 5462-06-6) [2]. This difference reflects altered intramolecular interactions and solvation behavior due to the proximity of the methoxy group to the aliphatic chain in the ortho position.

Lipophilicity Structure-Activity Relationship Fragrance Formulation

Boiling Point Elevation of ~30°C Relative to Unsubstituted Hydrocinnamaldehyde

The presence of the ortho-methoxy group substantially increases the boiling point of 3-(2-methoxyphenyl)propanal to 240.5°C at 760 mmHg [1], compared to 221–224°C for unsubstituted hydrocinnamaldehyde (3-phenylpropanal, CAS 104-53-0) . This ~30°C elevation reflects increased molecular weight and enhanced intermolecular interactions conferred by the methoxy substituent.

Volatility Thermal Stability GC-MS Analysis

Flash Point Reduction of ~12°C vs. para-Anisyl Propanal Impacts Safe Handling

3-(2-Methoxyphenyl)propanal exhibits a flash point of 95.5°C , which is approximately 12°C lower than the 108°C flash point reported for para-anisyl propanal (CAS 5462-06-6) . This difference, while moderate, has implications for classification, storage conditions, and shipping requirements.

Flash Point Safety Storage

Ortho-Methoxy Regioisomer Confers Distinct Olfactory Character vs. Para-Methoxy Analog

Qualitative odor descriptions indicate that 3-(2-methoxyphenyl)propanal possesses a sweet, floral odor , whereas the para-methoxy analog (para-anisyl propanal, CAS 5462-06-6) is characterized by a sweet aniseed, basil, and fennel profile with medium anisic odor strength [1]. While quantitative odor threshold data are not available for direct comparison, the divergent sensory descriptors reflect the established principle that regioisomeric substitution on the aromatic ring fundamentally alters olfactory perception.

Odor Profile Fragrance Sensory

Stabilization with Citric Acid Enables 95% Purity Retention During Storage

Commercially available 3-(2-methoxyphenyl)propanal is supplied at 95% purity and is specifically stabilized with citric acid to prevent aldehyde degradation . Storage under inert atmosphere at -20°C is mandated to maintain this purity . In contrast, the unsaturated analog 2-methoxycinnamaldehyde (CAS 1504-74-1) is typically supplied as a crystalline solid at 98% purity without requiring the same stabilization strategy , reflecting fundamental differences in chemical stability between saturated and α,β-unsaturated aldehydes.

Stability Purity Aldehyde Stabilization

Optimal Research and Industrial Application Scenarios for 3-(2-Methoxyphenyl)propanal (CAS 33538-83-9)


Fragrance Formulation Requiring Sweet-Floral Ortho-Methoxy Character

Perfumers and flavorists seeking a sweet, floral note with an ortho-methoxy substitution pattern should select 3-(2-methoxyphenyl)propanal (CAS 33538-83-9) over the para isomer or unsubstituted analogs. As established in Section 3, the ortho-methoxy regioisomer confers a distinct olfactory profile (sweet, floral) that differs qualitatively from the anisic, basil, fennel character of para-anisyl propanal [1]. The compound's lower lipophilicity (logP 1.83–2.10 vs. 2.5) may also influence fragrance substantivity and diffusion behavior in alcoholic or aqueous-alcoholic formulations .

Organic Synthesis Requiring Ortho-Directing or Sterically Constrained Methoxy Group

3-(2-Methoxyphenyl)propanal serves as a valuable synthetic intermediate where the ortho-methoxy group provides steric bulk and potential directing effects distinct from the para-substituted isomer. The compound can be synthesized in 85.4% yield via hydrogenation of 2'-methoxycinnamaldehyde over Pd/C in methanol , offering a reliable route for in-house preparation or quality verification. Its saturated aldehyde functionality (as opposed to the α,β-unsaturated 2-methoxycinnamaldehyde) provides distinct reactivity for subsequent transformations such as reductive amination or Grignard additions without competing conjugate addition pathways.

Analytical Method Development Requiring Well-Characterized Volatile Aldehyde Standard

The compound's defined physicochemical parameters—boiling point 240.5°C at 760 mmHg, flash point 95.5°C, and density 1.025 g/cm³ [2]—make it a suitable reference standard for GC-MS method development targeting medium-volatility aromatic aldehydes. Its stabilization with citric acid and requirement for cold-chain storage must be accounted for in analytical workflow design, as improper handling can lead to aldehyde degradation and compromised quantitative accuracy.

Structure-Activity Relationship Studies in Phenylpropanoid Series

For SAR investigations exploring the impact of methoxy substitution position on biological activity (e.g., antimicrobial, herbicidal, or receptor-binding properties), 3-(2-methoxyphenyl)propanal provides the ortho-substituted reference point. Its logP (1.83–2.10) and distinct conformational preferences relative to the para isomer allow researchers to correlate physicochemical parameters with observed activity, supporting rational design of optimized phenylpropanoid derivatives.

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